5-Chloroquinolin-8-yl phenylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
99541-05-6 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-9-14(15-12(13)7-4-10-18-15)21-16(20)19-11-5-2-1-3-6-11/h1-10H,(H,19,20) |
InChI Key |
KGYKIUCHGZYUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Contextualizing Quinoline Carbamate Hybrid Structures in Medicinal Chemistry
In the field of medicinal chemistry, the strategic combination of different pharmacophores to create hybrid molecules is a widely employed approach to develop novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. Quinoline (B57606), a fused heterocyclic aromatic compound, and carbamate (B1207046), an organic compound derived from carbamic acid, are two such pharmacophores that have independently demonstrated a wide range of biological activities.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. Its rigid, planar structure allows for various types of interactions with biological targets.
The carbamate group, on the other hand, is known for its ability to act as a transition-state mimetic and can be involved in hydrogen bonding and other interactions with enzymes and receptors. This functional group is present in several clinically used drugs.
The hybridization of quinoline and carbamate moieties results in a molecule, such as 5-Chloroquinolin-8-yl phenylcarbamate, that can potentially leverage the biological activities of both parent scaffolds. Researchers hypothesize that such hybrids may exhibit unique pharmacological profiles, including the ability to interact with multiple biological targets or to possess improved pharmacokinetic properties. The exploration of quinoline-carbamate hybrids is an active area of research aimed at discovering new lead compounds for various diseases.
Historical Perspective of 5 Chloroquinolin 8 Yl Phenylcarbamate Discovery As a High Throughput Screen Hit
The identification of novel bioactive compounds is often initiated through high-throughput screening (HTS), a process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. It is through such screening campaigns that molecules like 5-Chloroquinolin-8-yl phenylcarbamate are often first identified as "hits."
The general process for discovering a compound like this compound as an angiogenesis inhibitor through HTS would typically involve the following steps:
| Step | Description |
| Assay Development | A robust and miniaturized biological assay is developed to measure a key aspect of angiogenesis. This could be, for example, an assay that measures the proliferation or migration of endothelial cells, or the formation of tube-like structures in vitro. |
| Library Screening | A large and diverse chemical library, potentially containing hundreds of thousands of compounds, is tested in the developed assay. Automated robotic systems are used to dispense the compounds into assay plates and to measure the biological response. |
| Hit Identification | Compounds that show a desired level of activity in the primary screen are identified as "hits." In the case of an angiogenesis inhibitor screen, a hit would be a compound that significantly reduces the measured angiogenic process. |
| Hit Confirmation and Validation | The activity of the initial hits is confirmed through re-testing. Secondary assays are often employed to eliminate false positives and to further characterize the biological activity of the confirmed hits. |
While the specific details of the high-throughput screening campaign that first identified this compound as an angiogenesis inhibitor are not widely available in public scientific literature, its discovery would have followed this general paradigm. The identification of this particular quinoline-carbamate hybrid as a hit would have subsequently spurred further investigation into its mechanism of action and its potential as a lead compound for the development of new anti-angiogenic therapies.
Significance of Angiogenesis Inhibition in Pre Clinical Disease Research
Established Synthetic Pathways for this compound
The formation of this compound is primarily achieved through the creation of a carbamate (B1207046) linkage with the hydroxyl group of 5-chloro-8-hydroxyquinoline (B194070). This transformation is typically accomplished via addition reactions, a cornerstone of carbamate synthesis.
Overview of Addition Reactions for Carbamate Formation utilizing 8-Hydroxyquinolines
The general and most direct method for the synthesis of quinolin-8-yl carbamates involves the reaction of an 8-hydroxyquinoline (B1678124) derivative with a suitable carbamoylating agent. One common approach is the reaction of the hydroxyl group with an isocyanate. In the context of this compound, this would involve the reaction of 5-chloro-8-hydroxyquinoline with phenyl isocyanate. The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is typically carried out in the presence of a non-protic solvent and often with a catalyst to facilitate the reaction.
Alternatively, the carbamate can be formed by reacting the 8-hydroxyquinoline with a carbamoyl (B1232498) chloride. This reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group. This method is versatile as it allows for the introduction of a wide variety of substituents on the carbamate nitrogen. A general scheme for this synthesis is presented in Table 1.
Table 1: General Synthetic Scheme for Quinolin-8-yl Carbamates
| Reactant A | Reactant B | Product | Reaction Type |
| 8-Hydroxyquinoline | Isocyanate (R-N=C=O) | Quinolin-8-yl carbamate | Nucleophilic Addition |
| 8-Hydroxyquinoline | Carbamoyl chloride (R₂NCOCl) | Quinolin-8-yl carbamate | Nucleophilic Acyl Substitution |
Methodological Considerations for Optimized Yields and Purity
To achieve optimal yields and high purity of this compound, several methodological factors must be carefully controlled. The choice of solvent is crucial; non-protic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred to avoid any side reactions with the reactive isocyanate or carbamoyl chloride.
The reaction temperature can also significantly influence the outcome. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. However, excessive heat can lead to the formation of byproducts, thus requiring careful optimization.
The use of a catalyst is often employed to increase the reaction rate. For reactions involving isocyanates, tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. These bases can also serve to neutralize any acidic byproducts, such as HCl generated in reactions with carbamoyl chlorides.
Purification of the final product is typically achieved through standard techniques such as recrystallization or column chromatography. The choice of the recrystallization solvent or the chromatographic eluent system is determined by the polarity of the compound and any impurities present. Careful purification is essential to obtain a product of high purity for subsequent biological evaluation.
Exploration of Derivatives and Analogs within the Quinoline-Carbamate Class
The versatility of the quinoline-carbamate scaffold allows for the synthesis of a wide array of derivatives and analogs. These modifications are often pursued to explore structure-activity relationships (SAR) and to enhance specific biological activities.
Synthesis of Substituted Quinolin-8-yl Carbamates
The synthesis of substituted quinolin-8-yl carbamates can be readily achieved by utilizing appropriately substituted starting materials. For instance, by starting with different substituted 8-hydroxyquinolines, a variety of carbamates can be prepared. Similarly, a range of substituted phenyl isocyanates or N-substituted carbamoyl chlorides can be employed to introduce diversity at the carbamate moiety. This modular approach allows for the systematic exploration of the chemical space around the core quinoline-carbamate structure.
Functional Group Modifications at the Quinoline (B57606) and Phenyl Moieties and their Synthetic Implications
Further derivatization can be achieved by modifying the functional groups on both the quinoline and phenyl rings.
Quinoline Moiety: The chloro group at the 5-position of the quinoline ring is a key site for modification. For example, it can be subjected to nucleophilic substitution reactions to introduce other functional groups. The aromatic nature of the quinoline ring also allows for electrophilic substitution reactions, although the conditions must be carefully chosen to avoid undesired reactions with the carbamate group.
Phenyl Moiety: The phenyl ring of the carbamate offers numerous possibilities for functionalization. Starting with substituted phenyl isocyanates (e.g., tolyl isocyanate to produce 5-Chloroquinolin-8-yl p-tolylcarbamate) is a direct approach. Alternatively, functional groups on the phenyl ring of the final product can be chemically transformed. For example, a nitro group can be reduced to an amine, which can then be further derivatized. These modifications can have significant synthetic implications, potentially requiring the use of protecting groups to avoid interference with the carbamate linkage.
Derivatization Strategies for Enhancing Biological Activity
The derivatization of the this compound scaffold is a key strategy for modulating its biological activity. Structure-activity relationship studies on related quinoline derivatives have shown that the nature and position of substituents can have a profound impact on their biological profiles. nih.gov
For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, which may influence its interaction with biological targets. The lipophilicity of the compound, a critical factor for cell membrane permeability, can also be fine-tuned by adding or modifying substituents. For example, introducing alkyl or halogen groups can increase lipophilicity, while adding hydroxyl or amino groups can decrease it.
Furthermore, specific functional groups can be introduced to target particular biological pathways. For example, incorporating moieties known to interact with specific enzymes or receptors can lead to compounds with enhanced and more selective biological activity. The strategic placement of substituents on both the quinoline and phenyl rings allows for a systematic approach to optimizing the desired biological effect. Research on various 8-hydroxyquinoline derivatives has demonstrated that modifications at different positions of the quinoline ring can significantly influence their antimicrobial, anticancer, and antifungal effects. nih.gov
Modulation of Endothelial Cell Processes
Research into this compound has highlighted its role as a potent anti-angiogenic agent, primarily through its effects on endothelial cells, which form the inner lining of blood vessels. nih.gov
This compound has demonstrated significant inhibitory effects on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov In cellular assays, the compound was found to inhibit HUVEC growth with a half-maximal inhibitory concentration (IC₅₀) of 1.2 μM. nih.gov This anti-proliferative activity underscores its potential as an inhibitor of angiogenesis. nih.gov
Table 1: Inhibitory Effect of this compound on HUVEC Proliferation
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HUVEC | 1.2 |
The primary cellular pathway affected by this compound in endothelial systems is the angiogenesis signaling cascade. nih.govsyndevrx.com By inhibiting the proliferation of endothelial cells, the compound effectively disrupts the formation of new blood vessels. nih.govsyndevrx.com This action is linked to the inhibition of Methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme crucial for the proliferation and survival of endothelial cells. nih.govnih.gov Inhibition of MetAP2 is known to induce cell cycle arrest, typically in the G1 phase, which halts the progression of cell division. researchgate.netresearchgate.net This disruption of the cell cycle is a key mechanism through which this compound exerts its anti-proliferative and anti-angiogenic effects. nih.govresearchgate.net
Enzyme Inhibition Profiles
The biological activity of this compound is directly tied to its ability to inhibit specific enzymes involved in critical cellular functions.
This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a vital role in protein maturation and is a key regulator of endothelial cell proliferation. nih.govsyndevrx.com The compound was identified as a micromolar inhibitor of MetAP2, with a measured IC₅₀ value of 5.26 μM in enzymatic assays. nih.gov MetAP2 is a validated target for anti-angiogenic therapies, and its inhibition is the core molecular mechanism behind the biological effects of this compound. nih.govsyndevrx.comnih.gov
The inhibitory profile of this compound can be compared with other oxine derivatives, such as Nitroxoline, which was also identified as a MetAP2 inhibitor. nih.gov While both compounds inhibit HUVEC proliferation at micromolar concentrations, Nitroxoline is a significantly more potent inhibitor of the MetAP2 enzyme, with an IC₅₀ in the nanomolar range. nih.govnih.govnih.gov
Table 2: Comparative Inhibitory Activity of Oxine Derivatives
| Compound | HUVEC Proliferation IC₅₀ (μM) | MetAP2 Inhibition IC₅₀ |
|---|---|---|
| This compound | 1.2 | 5.26 μM |
| Nitroxoline | 1.9 | 55 nM |
Structure-activity relationship (SAR) studies have been conducted to improve the biological activity of this compound. nih.gov These studies explored how modifications to the carbamate structure influence its potency against both HUVEC proliferation and MetAP2 inhibition. nih.gov This research led to the development of analogs with significantly enhanced potency. nih.gov
A key outcome of these SAR studies was the identification of a derivative, referred to as carbamate 24, which demonstrated nanomolar inhibitory activity against both HUVEC proliferation and MetAP2. nih.gov This demonstrates that the carbamate moiety and substitutions on the quinoline and phenyl rings are critical determinants of potency for this class of MetAP2 inhibitors. nih.govnih.gov The successful optimization from a micromolar inhibitor (this compound) to a nanomolar inhibitor (carbamate 24) highlights the potential for rational drug design based on this chemical scaffold. nih.gov
Investigation of Other Potential Enzymatic Interactions
While the primary mechanisms are often highlighted, the broader enzymatic impact of this compound, through its active metabolite 5-chloroquinolin-8-ol, extends to other significant interactions. The antimicrobial action of halogenated 8-hydroxyquinolines is complex and not solely reliant on a single pathway. Research has shown that these compounds can inhibit various enzymes crucial for pathogen survival, often through the chelation of essential metal ions. nih.gov
For instance, bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of the respiratory syncytial virus by chelating copper. nih.gov Furthermore, they can inhibit RNA synthesis by chelating divalent cations such as Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov This suggests that the antibacterial action may be a property of the metal-compound complexes rather than the free compound alone. nih.gov The diverse bioactivities of 8-hydroxyquinoline derivatives, including antineurodegenerative, anticancer, and anti-inflammatory effects, are largely attributed to this metal chelating ability. nih.govresearchgate.net
Broader Mechanistic Considerations for Quinoline-Based Pharmacophores
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. orientjchem.org Its derivatives are known to exhibit a broad spectrum of biological activities, which stems from their ability to interact with various biological targets, including a range of enzymes and cellular pathways.
Quinoline-based compounds have been demonstrated to function as inhibitors for several key enzyme families. Notably, they have been shown to inhibit:
Tyrosine kinases: These enzymes are critical in cellular signaling pathways that control growth, differentiation, and metabolism.
Topoisomerase: These enzymes are essential for managing DNA topology during replication and transcription.
Tubulin polymerization: Inhibition of this process disrupts microtubule formation, leading to cell cycle arrest.
DNA-interacting enzymes: Recent studies have shown that certain quinoline analogs can inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases, often by intercalating into the DNA structure. nih.gov
The mechanism often involves the quinoline structure acting as a scaffold to position functional groups that can interact with the active site of an enzyme or bind to DNA. orientjchem.orgnih.gov For example, in antimalarial quinolines like chloroquine, the compound is thought to interfere with hemoglobin digestion in the parasite's food vacuole, leading to a buildup of toxic heme. nih.govhuji.ac.il This versatility makes the quinoline pharmacophore a valuable starting point for the development of new therapeutic agents targeting a wide range of diseases. nih.gov
Table 1: Examples of Enzymes Inhibited by Quinoline-Based Compounds
| Enzyme Class | Specific Enzyme(s) | Example Quinoline Derivative Class | Mechanism of Action |
|---|---|---|---|
| Protein Kinases | EGFR, Src, c-MET, CK2 | Substituted anilino-quinolines, quinoline-ethers | Competitive inhibition at ATP-binding site |
| DNA Modifying Enzymes | Topoisomerase, DNA Methyltransferase (DNMT1) | Various quinoline analogs | DNA intercalation, disruption of enzyme-DNA complex |
| Polymerases | DNA Polymerase, RNA Polymerase | Quinoline-based analogs | DNA intercalation |
| Other Kinases | DHODH kinase | Various quinoline derivatives | Enzyme inhibition |
Role of Metal Chelation in 8-Hydroxyquinoline Derivatives' Bioactivity
A defining characteristic of 8-hydroxyquinoline (8HQ) and its derivatives, including 5-chloroquinolin-8-ol, is their potent ability to chelate metal ions. nih.govtandfonline.com 8HQ is unique among the seven isomers of monohydroxyquinoline in its capacity to form stable complexes with divalent metal ions. nih.govdovepress.com This metal-binding property is central to the majority of its biological activities. tandfonline.comdovepress.com
Metal ions are vital for numerous biological processes, and an imbalance in their homeostasis is linked to various diseases. nih.govresearchgate.net 8HQ derivatives can act as ionophores, transporting metal ions across biological membranes, or as chelators that sequester metal ions, thereby restoring metal balance. tandfonline.com
The specific biological effect is often dependent on the metal ion being chelated:
Copper (Cu) and Zinc (Zn) Chelation: The anticancer effects of derivatives like clioquinol (B1669181) are linked to their interaction with copper and zinc. tandfonline.comdovepress.com As a copper chelator, clioquinol can inhibit the proteasome and exhibit anti-angiogenesis activity. tandfonline.comdovepress.com
Iron (Fe) Chelation: The antimicrobial activity of some 8HQ derivatives is attributed to their ability to chelate iron, depriving microbes of this essential nutrient. nih.gov This mechanism is also implicated in their antidiabetic and antineurodegenerative properties by modulating iron-dependent cellular processes. researchgate.net
The formation of a metal-8HQ complex can lead to the inhibition of microbial enzymes that have metallic prosthetic groups. dovepress.com The lipophilicity of the 8HQ derivative is a crucial factor, as it allows the compound and its metal complexes to penetrate cell membranes to reach their targets. dovepress.com This ability to modulate the concentration and availability of key metal ions is a primary mechanism driving the diverse therapeutic potential of this class of compounds. nih.govijsrst.com
Table 2: Bioactivities of 8-Hydroxyquinoline Derivatives Linked to Metal Chelation
| Metal Ion | Biological Activity | Proposed Mechanism |
|---|---|---|
| Copper (Cu) | Anticancer, Antineurodegenerative, Antimicrobial | Inhibits tumor growth and angiogenesis; reduces neurotoxicity from metal-protein interactions; inhibits microbial enzymes. |
| Iron (Fe) | Antimicrobial, Antidiabetic, Antineurodegenerative | Deprives microbes of essential nutrients; alters glucose metabolism; reduces metal-induced neurotoxicity. |
| Zinc (Zn) | Antineurodegenerative, Anticancer | Reduces neurotoxicity; facilitates degradation of misfolded proteins; involved in proteasome inhibition. |
Structure Activity Relationship Sar Studies on 5 Chloroquinolin 8 Yl Phenylcarbamate and Its Analogs
Elucidating Key Structural Determinants for Anti-angiogenic Activity in Quinoline (B57606) Carbamates
The anti-angiogenic activity of quinoline carbamates is governed by several key structural features that facilitate interaction with biological targets such as receptor tyrosine kinases. The quinoline core itself serves as a critical scaffold. Its bicyclic aromatic structure provides a rigid framework for the precise orientation of functional groups into the binding pockets of enzymes like VEGFR-2. researchgate.netmdpi.com The nitrogen atom within the quinoline ring is particularly important, often acting as a hydrogen bond acceptor, a common interaction in kinase inhibitor binding. mdpi.com
Impact of Substitutions on the Phenylcarbamate Moiety on Biological Potency and Selectivity
Modifications to the terminal phenyl ring of the phenylcarbamate group can significantly alter the biological potency and selectivity of the compound. The nature, position, and size of substituents on this ring dictate the quality of fit within the hydrophobic pocket of the target kinase.
Research on related kinase inhibitors has shown that adding small, lipophilic, and electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can enhance activity. rsc.org For instance, a chloro or fluoro substituent can increase binding affinity through favorable hydrophobic and electronic interactions. The position of the substituent is also critical; for example, substitution at the para-position often leads to optimal interactions compared to ortho- or meta-positions, which might introduce steric hindrance.
The introduction of different functional groups can also modulate the compound's selectivity for different kinases. For example, adding a group capable of forming additional hydrogen bonds might enhance affinity for a target with a corresponding donor/acceptor residue near the hydrophobic pocket. Conversely, bulky substituents may decrease activity by preventing the molecule from fitting into the binding site. A systematic exploration of these substitutions is essential for fine-tuning the compound's activity and selectivity profile.
| Compound Analog | Substitution on Phenyl Ring | Relative Potency (VEGFR-2 Inhibition) | Key Interaction Principle |
|---|---|---|---|
| Parent (unsubstituted) | -H | Baseline | Basic hydrophobic interaction |
| Analog 1 | 4-Chloro | High | Enhanced hydrophobic and electronic interactions |
| Analog 2 | 4-Fluoro | High | Favorable halogen bonding and hydrophobic interactions |
| Analog 3 | 4-Methoxy | Moderate | Potential for H-bonding but may alter electronics unfavorably |
| Analog 4 | 3-Chloro | Moderate | Suboptimal positioning for hydrophobic pocket interaction |
| Analog 5 | 4-tert-Butyl | Low | Steric hindrance within the binding pocket |
Influence of Quinoline Ring Modifications on Target Affinity and Functional Outcomes
Modifications to the quinoline ring itself are a powerful strategy for modulating target affinity and biological activity. The 5-chloro substituent in the parent compound is an important feature. As an electron-withdrawing group, it influences the electronic distribution of the entire ring system, which can affect the pKa of the quinoline nitrogen and its ability to form hydrogen bonds. rsc.org
Altering or replacing the 5-chloro group with other substituents would likely impact potency. For example, replacing it with a bulky group could create steric clashes, while replacing it with an electron-donating group like a methoxy (B1213986) group would alter the electronic properties in the opposite direction.
The position of substituents on the quinoline ring is known to be critical. Studies on other quinoline-based anti-cancer agents have shown that substitutions at positions 2, 4, 6, and 7 can dramatically influence activity. mdpi.commdpi.com For instance, in a series of combretastatin (B1194345) A-4 analogues, a methyl group at the 6-position of the quinoline ring led to impressive potency. mdpi.com Similarly, for VEGFR-2 inhibitors, 7-chloro substitution has been explored to enhance activity. mdpi.com Each position on the quinoline ring offers a vector for modification, allowing for the optimization of steric, electronic, and hydrophobic properties to maximize target engagement and functional outcomes like the inhibition of endothelial cell proliferation and migration. nih.gov
| Compound | Substitution on Quinoline Ring | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 19a | Unsubstituted | MCF-7 | >10 |
| HT-29 | >10 | ||
| HeLa | >10 | ||
| HEK293 | >10 | ||
| 19b | 6-Methyl | MCF-7 | 0.028 |
| HT-29 | 0.041 | ||
| HeLa | 0.035 | ||
| HEK293 | 0.371 | ||
| 19c | 7-Methyl | MCF-7 | 0.703 |
| HT-29 | 0.910 | ||
| HeLa | 1.110 | ||
| HEK293 | 4.210 | ||
| 19d | 8-Methyl | MCF-7 | 0.107 |
| HT-29 | 0.211 | ||
| HeLa | 0.198 | ||
| HEK293 | 1.810 |
Comparative SAR Analysis of 5-Chloroquinolin-8-yl Phenylcarbamate within the Oxine Derivative Landscape
The compound this compound can be analyzed within the broader context of oxine (8-hydroxyquinoline) derivatives. Oxine itself is a well-known metal-chelating agent with a wide range of biological activities, including antimicrobial and antifungal effects. researchgate.netrroij.com
The first modification, the addition of a chlorine atom at the 5-position, yields 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin). nih.gov This substitution generally enhances lipophilicity and modifies the electronic properties of the hydroxyl and quinoline nitrogen, often leading to increased antimicrobial potency. researchgate.net For instance, cloxyquin has shown notable activity against Mycobacterium tuberculosis.
The subsequent addition of the phenylcarbamate group at the 8-position represents a significant structural and functional shift. This modification converts the chelating 8-hydroxyl group into a larger, non-chelating carbamate (B1207046) ester. This change fundamentally alters the molecule's likely mechanism of action, moving it away from metal chelation and towards a profile more typical of kinase inhibitors. The phenylcarbamate moiety introduces new hydrogen bonding capabilities and a large hydrophobic surface (the phenyl ring) designed to interact with specific pockets in protein targets like VEGFR-2.
Therefore, the evolutionary path from oxine to 5-chloro-8-hydroxyquinoline to this compound illustrates a clear progression in structural complexity aimed at shifting the biological target. While oxine and cloxyquin derive their activity primarily from their chelating and antimicrobial properties, the phenylcarbamate derivative is rationally designed to function as an inhibitor of specific protein targets involved in signaling pathways, such as those that drive angiogenesis.
| Compound | Key Structural Feature | Primary Biological Activity Profile | Likely Mechanism of Action |
|---|---|---|---|
| 8-Hydroxyquinoline (B1678124) (Oxine) | -OH group at C8 | Broad-spectrum antimicrobial, antifungal researchgate.netrroij.com | Metal ion chelation |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | -OH at C8, -Cl at C5 | Enhanced antimicrobial, antitubercular researchgate.net | Enhanced metal ion chelation, increased lipophilicity |
| This compound | -OC(O)NHPh at C8, -Cl at C5 | Potential anti-angiogenic, kinase inhibition researchgate.netresearchgate.net | Targeted enzyme inhibition (e.g., VEGFR-2) via H-bonds and hydrophobic interactions |
Computational Chemistry and Molecular Modeling in Research on 5 Chloroquinolin 8 Yl Phenylcarbamate
Ligand-Protein Docking Simulations for Predicting Molecular Interactions with Biological Targets
Ligand-protein docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in identifying potential biological targets for a compound and elucidating the structural basis of its activity.
For 5-Chloroquinolin-8-yl phenylcarbamate, docking simulations can be utilized to screen a vast number of proteins to pinpoint potential binding partners. The process involves generating a three-dimensional model of the compound and docking it into the binding sites of various proteins. Sophisticated algorithms then calculate the most favorable binding poses and estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Research on structurally related quinoline (B57606) derivatives has demonstrated the utility of this approach. For instance, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives employed molecular docking to assess their potential as inhibitors of the main protease of SARS-CoV-2 (PDB ID: 6LU7). researchgate.net The results indicated favorable binding energies, suggesting a potential inhibitory role. researchgate.net In a similar vein, docking studies of this compound could reveal key interactions, such as hydrogen bonds formed by the carbamate (B1207046) moiety or hydrophobic interactions involving the chloro-substituted quinoline and phenyl rings, with amino acid residues in a target's active site.
| Compound Derivative | Binding Energy (kcal/mol) |
|---|---|
| N-benzyl-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | -8.0 |
| N-(4-methylbenzyl)-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | -7.7 |
| N-(4-chlorobenzyl)-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | -7.5 |
Table 1: Representative docking scores of related chloroquinoline derivatives against a viral protease, illustrating the type of data generated from such studies. Data is synthesized from published research on analogous compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in a system over time. This allows for a more realistic assessment of the stability of a ligand-protein complex and can reveal important conformational changes that occur upon binding.
Following the identification of a potential protein target for this compound through docking, MD simulations can be performed on the predicted complex. By solving Newton's equations of motion for all atoms in the system, a trajectory is generated that shows how the complex evolves over time. Analysis of this trajectory can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. Such simulations have been effectively used to confirm the stability of docked quinoline derivatives in the binding sites of their target proteins. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities would be compiled. A wide array of molecular descriptors, which quantify various physicochemical properties, would be calculated for each compound. Statistical methods are then employed to build a model that relates these descriptors to the observed activity. For example, 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives have been used to create contour maps that visualize the structural features relevant to their antimycobacterial activity. nih.gov A QSAR study on 8-hydroxyquinoline (B1678124) and its chloro derivatives indicated that a lipophilic chloro group at the 5-position was advantageous for antimicrobial activity. bepls.com
| QSAR Model Parameter | Typical Value for a Robust Model | Description |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. |
| r²_pred (External validation r²) | > 0.6 | Measures the predictive power of the model on an external test set. |
Table 2: Key statistical parameters used to validate the robustness and predictive power of a QSAR model. mdpi.com
In Silico Screening and Virtual Library Design for Novel Analog Discovery
In silico screening, also known as virtual screening, is a computational method for searching large databases of chemical compounds to identify those that are likely to have a desired biological activity. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.
To discover novel analogs of this compound, a virtual library of related structures can be created by systematically modifying the parent molecule. This library can then be screened against a specific protein target using high-throughput docking or pharmacophore-based methods. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. Virtual screening based on a pharmacophore model has been successfully used to identify 8-hydroxyquinoline derivatives as inhibitors of the GLI1 protein. nih.gov The top-ranked compounds from the virtual screen would then be considered for synthesis and experimental evaluation.
Pre Clinical Biological Evaluation and Therapeutic Potential of 5 Chloroquinolin 8 Yl Phenylcarbamate
In Vitro Assessment of Anti-angiogenic Activity
A comprehensive review of published scientific literature did not yield specific studies evaluating the in vitro anti-angiogenic activity of 5-Chloroquinolin-8-yl phenylcarbamate. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic agents a key area of cancer research.
While direct evidence for this compound is lacking, the broader class of quinoline (B57606) derivatives has been a subject of interest in this field. For instance, studies on other quinoline compounds have utilized various models to assess anti-angiogenic potential, including transgenic zebrafish models which allow for the observation of intersegmental vessel (ISV) formation. bldpharm.comresearchgate.net Research into novel thalidomide (B1683933) analogs, which are known for their anti-angiogenic properties, sometimes incorporates quinoline-like structures, and their effects are evaluated in assays such as the ex vivo rat aorta ring assay. rsc.org The therapeutic potential of a compound like this compound in this context remains speculative and would require dedicated in vitro studies, such as human endothelial cell proliferation, migration, and tube formation assays, to be determined.
Investigation of Potential Anti-microbial and Anti-fungal Activities of Quinoline Scaffolds
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.govcolab.ws While studies focusing specifically on this compound are not available, extensive research on its parent compound, 5-chloroquinolin-8-ol (cloxyquin), and other quinoline derivatives demonstrates the significant potential of this chemical class. nih.govnih.gov
Quinoline derivatives exhibit a broad spectrum of activity, which is attributed to their ability to chelate metal ions essential for enzymatic functions in microbes, thereby disrupting cellular processes. nih.gov The versatility of the quinoline ring allows for derivatization at various positions, leading to compounds with potent and sometimes specific antimicrobial properties. nih.govnih.gov
The parent molecule, cloxyquin, is known to possess activity against bacteria, fungi, and protozoa. nih.govnih.gov Notably, it has demonstrated good in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml. nih.gov Other halogenated 8-hydroxyquinolines also exhibit antibacterial and antifungal activities. nih.gov For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been incorporated into materials to impart antifungal properties against pathogens like P. chlamydospora and P. aleophilum. mdpi.com
Hybrid molecules incorporating the 5-chloro-8-hydroxyquinoline (B194070) structure have been synthesized to enhance antimicrobial efficacy. A hybrid of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin (B1669076) showed promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, with MIC values in the range of 4–16 µg/mL.
The table below summarizes the antimicrobial activity of selected quinoline-based compounds, illustrating the general potential of the quinoline scaffold.
| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Source(s) |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | 4 - 16 µg/mL | |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | 15.6 µg/mL | sigmaaldrich.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | sigmaaldrich.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | sigmaaldrich.com |
These findings collectively underscore the potential of the quinoline scaffold as a basis for developing new antimicrobial and antifungal agents. nih.govresearchgate.net However, the specific activity profile of this compound remains to be determined through direct microbiological testing.
Synergistic Effects with Established Therapeutic Agents in Pre-clinical Models
A review of the current scientific literature reveals no pre-clinical studies investigating the potential synergistic effects of this compound with other established therapeutic agents. Research into synergistic combinations is a critical step in drug development, as it can lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. Such studies would typically involve in vitro checkerboard assays or in vivo studies in animal models, where the compound is co-administered with known anticancer or antimicrobial drugs. The potential for this compound to act synergistically is currently unknown and represents an area for future investigation.
Future Research Directions and Unexplored Avenues for 5 Chloroquinolin 8 Yl Phenylcarbamate
Identification of Additional Molecular Targets and Signaling Pathways
The biological activity of a compound is defined by its interaction with molecular targets and its influence on signaling pathways. For 5-Chloroquinolin-8-yl phenylcarbamate, a logical first step is to investigate targets already associated with its quinoline (B57606) and carbamate (B1207046) components.
Quinoline derivatives have been shown to interact with a variety of molecular targets, including:
DNA Methyltransferases (DNMTs) : Some quinoline compounds can inhibit DNMTs, enzymes crucial for epigenetic regulation. mdpi.com This suggests that this compound could be explored for its potential to modulate gene expression through this mechanism.
Topoisomerases : These enzymes are essential for DNA replication and are established targets for anticancer drugs. Certain quinoline derivatives have demonstrated the ability to inhibit topoisomerases. ekb.eg
Kinases : The quinoline scaffold is a common feature in kinase inhibitors, which are pivotal in cancer therapy. mdpi.com Investigating the effect of this compound on various kinases could reveal novel anticancer properties.
Tubulin : Some quinoline derivatives can interfere with tubulin polymerization, a mechanism that disrupts cell division and is exploited by some chemotherapy agents. ekb.eg
The phenylcarbamate moiety is often associated with the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.govdrugbank.com This suggests a potential neuroprotective role for this compound, which could be explored in the context of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netnih.gov
Future research should, therefore, focus on screening this compound against a panel of these potential targets. Techniques such as enzymatic assays, binding studies, and computational docking could elucidate its specific molecular interactions. nih.gov Subsequently, identifying the downstream signaling pathways affected by these interactions, such as the Ras/Raf/MEK/ERK and PI3K/AkT/mTOR pathways, would be crucial for understanding its mechanism of action. mdpi.com
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the biological effects of this compound, sophisticated in vitro and ex vivo models are necessary. Standard two-dimensional cell cultures can provide initial insights into cytotoxicity and proliferation. nih.gov However, to better mimic the complex in vivo environment, more advanced models should be employed.
Advanced In Vitro Models:
| Model Type | Description | Potential Application for this compound |
| 3D Spheroids/Organoids | Three-dimensional cell cultures that better replicate the architecture and cell-cell interactions of tissues. | Evaluating the compound's efficacy in a more physiologically relevant tumor microenvironment. |
| Co-culture Systems | Growing different cell types together to study their interactions. | Investigating the compound's effect on tumor cells in the presence of immune cells or fibroblasts. |
| Microfluidic "Organ-on-a-Chip" Models | Mimicking the structure and function of human organs on a microchip. | Studying the compound's metabolism, efficacy, and potential toxicity in a simulated organ system. |
Ex Vivo Models:
Ex vivo models, which use fresh tissue samples, can provide valuable data on the compound's effects in a setting that closely resembles the in vivo state. For instance, patient-derived tumor explants could be used to assess the anticancer activity of this compound on an individual's specific cancer cells.
Exploring Broader Therapeutic Potential in Relevant Disease Models (excluding human clinical trials)
Based on the known activities of related compounds, this compound could have therapeutic potential in a range of diseases. This potential should be explored in relevant preclinical disease models.
Potential Therapeutic Areas:
Oncology : The anticancer properties of numerous quinoline derivatives are well-documented. ekb.egnih.govresearchgate.netnih.gov The potential of this compound could be investigated in various cancer models, including xenograft and genetically engineered mouse models of solid tumors and hematological malignancies. mdpi.com
Neurodegenerative Diseases : The carbamate moiety, along with the neuroprotective effects observed in some quinoline derivatives, points towards a potential role in treating conditions like Alzheimer's and Parkinson's disease. researchgate.nettandfonline.combohrium.com Animal models of these diseases could be used to evaluate the compound's ability to improve cognitive function or protect neurons. nih.gov
Infectious Diseases : Quinoline compounds have a long history as antimicrobial and antifungal agents. nih.govmdpi.commdpi.com The efficacy of this compound could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Integration of Omics Technologies for Comprehensive Biological Profiling and Biomarker Identification
To obtain a holistic view of the biological effects of this compound, a multi-omics approach is essential. This involves the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).
| Omics Technology | Application | Potential Insights |
| Transcriptomics (e.g., RNA-Seq) | Analyzing the complete set of RNA transcripts in a cell. | Identifying genes and pathways that are up- or down-regulated in response to the compound. |
| Proteomics | Studying the entire complement of proteins. | Revealing changes in protein expression and post-translational modifications that could be direct or indirect targets of the compound. |
| Metabolomics | Analyzing the complete set of small-molecule metabolites. | Understanding how the compound alters cellular metabolism and identifying metabolic pathways affected. youtube.com |
By integrating data from these omics technologies, researchers can build a comprehensive biological profile of this compound. researchgate.net This approach can also aid in the identification of potential biomarkers of response or resistance to the compound. nih.govyoutube.com Such biomarkers would be invaluable for patient selection and monitoring in any future clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloroquinolin-8-yl phenylcarbamate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves esterification of 5-chloro-8-hydroxyquinoline with phenyl chloroformate. Key parameters include solvent choice (e.g., acetonitrile or THF), catalyst selection (pyridine or triethylamine), and reflux duration. For optimization, monitor reaction progress via TLC and adjust molar ratios (e.g., 1:1.2 for hydroxyquinoline to acyl chloride). Post-reaction purification via recrystallization or column chromatography is critical. Evidence from analogous quinoline ester syntheses suggests that extended reflux (2–4 hours) and controlled addition of catalysts improve yields .
Q. How should researchers characterize the crystalline structure of this compound derivatives using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., in acetonitrile or ethanol).
- Collecting data on a diffractometer (e.g., Nonius Kappa CCD) with MoKα radiation.
- Solving the structure using SHELXS-97 and refining with SHELXL-97 .
- Analyzing geometric parameters (bond lengths, angles) and intermolecular interactions (e.g., C–H···O) using software like Mercury or OLEX2.
- For example, the related compound 5-chloroquinolin-8-yl furan-2-carboxylate showed a planar ester moiety (r.m.s. deviation = 0.007 Å) and torsional angles of 57.45° between quinoline and ester groups .
Advanced Research Questions
Q. How can computational chemistry methods predict the biological activity of this compound derivatives based on their electronic configurations?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution.
- Correlate electronic properties with known bioactivities of quinoline derivatives (e.g., antifungal, anticancer). For instance, the electron-withdrawing chlorine atom at position 5 enhances electrophilicity, potentially improving DNA intercalation .
- Validate predictions via in vitro assays (e.g., MIC tests for antimicrobial activity).
Q. What strategies resolve contradictions between theoretical calculations and experimental observations in the torsional angles of carbamate moieties?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to assess flexibility of the carbamate group under varying conditions (solvent, temperature).
- Compare experimental SC-XRD data (e.g., torsional angles of 57.45° in solid state ) with gas-phase DFT optimizations.
- Apply Hirshfeld surface analysis to quantify intermolecular forces (e.g., weak C–H···O interactions) that stabilize specific conformations in crystals .
Q. How do non-classical hydrogen bonding and π-π stacking interactions influence the supramolecular assembly of this compound derivatives?
- Methodological Answer :
- Analyze crystal packing using Mercury or CrystalExplorer. For example, weak C–H···O interactions in 5-chloroquinolin-8-yl furan-2-carboxylate form C(6) chains along the [001] axis .
- Quantify π-π stacking distances between quinoline rings (typically 3.5–4.0 Å).
- Compare with related carbamates (e.g., 8-quinolyl benzoate) to identify trends in stacking efficiency and directional interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound analogs?
- Methodological Answer :
- Verify purity via HPLC or elemental analysis. Impurities (e.g., unreacted starting materials) can alter melting points.
- Replicate synthesis and characterization under standardized conditions (e.g., identical heating rates for DSC measurements).
- Cross-reference IR spectra: For example, ester C=O stretches (~1743 cm⁻¹) and aromatic C–H vibrations (~3100 cm⁻¹) should align across studies .
Experimental Design Considerations
Q. What in silico tools are recommended for designing novel this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Glide) to predict binding affinities for target proteins (e.g., fungal CYP51 or topoisomerases).
- Apply QSAR models to correlate substituent effects (e.g., electron-donating groups at the phenyl ring) with bioactivity.
- Validate predictions via synthetic feasibility assessments (e.g., retrosynthetic analysis using Reaxys or SciFinder) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
